molecular formula C6H8ClNO B13455101 N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride

N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride

Cat. No.: B13455101
M. Wt: 145.59 g/mol
InChI Key: WIROMOAHFWCFFC-UHFFFAOYSA-N
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Description

N-{bicyclo[111]pentan-1-yl}carbamoyl chloride is an organic compound that features a unique bicyclo[111]pentane structure This structure is characterized by three interconnected cyclopropane rings, creating a highly strained and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the efficient production of the desired compound.

Industrial Production Methods

Industrial production of this compound can be achieved through photoredox catalysis, which involves the use of light to drive the reaction. This method is advantageous as it does not require additional additives or catalysts, making it a cost-effective and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under mild heating .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an N-substituted carbamate, while reaction with an alcohol would produce an ester .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

N-(1-bicyclo[1.1.1]pentanyl)carbamoyl chloride

InChI

InChI=1S/C6H8ClNO/c7-5(9)8-6-1-4(2-6)3-6/h4H,1-3H2,(H,8,9)

InChI Key

WIROMOAHFWCFFC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)NC(=O)Cl

Origin of Product

United States

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